molecular formula C20H24N4O2 B12492829 9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

Cat. No.: B12492829
M. Wt: 352.4 g/mol
InChI Key: HZUIBPVIBIQBPA-UHFFFAOYSA-N
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Description

9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one is a complex organic compound that features a triazole ring and a carbazole moiety

Preparation Methods

The synthesis of 9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the carbazole moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological molecules, influencing their activity. The carbazole moiety can interact with cellular membranes, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other triazole and carbazole derivatives. For example:

    3,5-bis(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with different functional groups.

    3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A simpler triazole compound with a different carbon skeleton.

    Bitertanol: A triazole-containing fungicide with a different application. The uniqueness of 9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one lies in its combined triazole and carbazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one

InChI

InChI=1S/C20H24N4O2/c1-12-7-8-18-17(9-12)16-5-4-6-19(26)20(16)23(18)10-15(25)11-24-14(3)21-13(2)22-24/h7-9,15,25H,4-6,10-11H2,1-3H3

InChI Key

HZUIBPVIBIQBPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=NC(=N4)C)C)O

Origin of Product

United States

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